2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol
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Overview
Description
2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol is a complex organic compound that features a furan ring, an oxazole ring, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction involving a furan derivative and an amino alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of the furan ring.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for the reduction of the oxazole ring.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for substitution reactions involving the hydroxyl group.
Major Products
Oxidation: Furan-3-carboxaldehyde
Reduction: Reduced oxazole derivatives
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan and oxazole rings.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The ethanolamine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxaldehyde: A simpler derivative of the furan ring.
Oxazole derivatives: Compounds with similar oxazole ring structures.
Ethanolamine derivatives: Compounds containing the ethanolamine moiety.
Uniqueness
2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol is unique due to its combination of the furan, oxazole, and ethanolamine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler or less complex analogs.
Properties
IUPAC Name |
2-[[2-(furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10-12(8-15(3-5-16)4-6-17)14-13(19-10)11-2-7-18-9-11/h2,7,9,16-17H,3-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXYIZAGGZDEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=COC=C2)CN(CCO)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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